Cas no 180475-27-8 (Cyclohexanepropanoic acid, β-hydroxy-, methyl ester)

Cyclohexanepropanoic acid, β-hydroxy-, methyl ester 化学的及び物理的性質
名前と識別子
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- Cyclohexanepropanoic acid, β-hydroxy-, methyl ester
-
- インチ: 1S/C10H18O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3
- InChIKey: PAKFURKPPSCHAX-UHFFFAOYSA-N
- ほほえんだ: OC(CC(=O)OC)C1CCCCC1
計算された属性
- せいみつぶんしりょう: 186.125594432g/mol
- どういたいしつりょう: 186.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 46.5Ų
Cyclohexanepropanoic acid, β-hydroxy-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840761-1.0g |
methyl 3-cyclohexyl-3-hydroxypropanoate |
180475-27-8 | 1g |
$1029.0 | 2023-06-03 | ||
Enamine | EN300-1840761-0.25g |
methyl 3-cyclohexyl-3-hydroxypropanoate |
180475-27-8 | 0.25g |
$642.0 | 2023-09-19 | ||
Enamine | EN300-1840761-0.1g |
methyl 3-cyclohexyl-3-hydroxypropanoate |
180475-27-8 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1840761-5.0g |
methyl 3-cyclohexyl-3-hydroxypropanoate |
180475-27-8 | 5g |
$2981.0 | 2023-06-03 | ||
Enamine | EN300-1840761-0.05g |
methyl 3-cyclohexyl-3-hydroxypropanoate |
180475-27-8 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1840761-5g |
methyl 3-cyclohexyl-3-hydroxypropanoate |
180475-27-8 | 5g |
$2028.0 | 2023-09-19 | ||
Enamine | EN300-1840761-1g |
methyl 3-cyclohexyl-3-hydroxypropanoate |
180475-27-8 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1840761-10g |
methyl 3-cyclohexyl-3-hydroxypropanoate |
180475-27-8 | 10g |
$3007.0 | 2023-09-19 | ||
Enamine | EN300-1840761-10.0g |
methyl 3-cyclohexyl-3-hydroxypropanoate |
180475-27-8 | 10g |
$4421.0 | 2023-06-03 | ||
Enamine | EN300-1840761-2.5g |
methyl 3-cyclohexyl-3-hydroxypropanoate |
180475-27-8 | 2.5g |
$1370.0 | 2023-09-19 |
Cyclohexanepropanoic acid, β-hydroxy-, methyl ester 関連文献
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Cyclohexanepropanoic acid, β-hydroxy-, methyl esterに関する追加情報
Introduction to Cyclohexanepropanoic acid, β-hydroxy-, methyl ester (CAS No. 180475-27-8)
Cyclohexanepropanoic acid, β-hydroxy-, methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 180475-27-8, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and biochemical research. This compound belongs to the class of β-hydroxy esters, which are known for their versatile applications in synthetic chemistry and as intermediates in the synthesis of more complex molecules. The unique structural features of this compound, characterized by a cyclohexane ring linked to a propanoic acid moiety with a β-hydroxy group and a methyl ester substituent, make it a valuable building block for various chemical transformations.
The significance of Cyclohexanepropanoic acid, β-hydroxy-, methyl ester lies in its potential utility as a precursor in the synthesis of bioactive molecules. The presence of both hydroxyl and ester functional groups provides multiple sites for chemical modification, enabling the development of derivatives with tailored properties. Such derivatives are of particular interest in medicinal chemistry, where structural modifications can influence pharmacological activity, solubility, and metabolic stability.
In recent years, there has been a growing interest in β-hydroxy esters due to their role in the biosynthesis of natural products and their application in drug development. For instance, studies have shown that β-hydroxy esters can serve as key intermediates in the synthesis of non-protein amino acids and polyketides, which are important components of many pharmacologically active compounds. The compound Cyclohexanepropanoic acid, β-hydroxy-, methyl ester (CAS No. 180475-27-8) is no exception and has been explored in several synthetic pathways.
One notable area where this compound has found application is in the synthesis of enzyme inhibitors. The β-hydroxy group and the ester moiety can interact with specific residues in enzyme active sites, modulating enzyme activity. This has led to investigations into its potential as an inhibitor for enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. Preliminary studies have suggested that derivatives of Cyclohexanepropanoic acid, β-hydroxy-, methyl ester may exhibit inhibitory effects on key enzymes like kinase enzymes and lipases.
Furthermore, the structural motif of this compound has been explored in the development of novel materials with specialized properties. The cyclohexane ring provides rigidity, while the hydroxyl and ester groups allow for hydrogen bonding interactions, making it a candidate for applications in polymer chemistry and material science. Researchers have been particularly interested in its potential as a monomer or crosslinking agent in biodegradable polymers, which are increasingly important for sustainable applications.
The synthesis of Cyclohexanepropanoic acid, β-hydroxy-, methyl ester (CAS No. 180475-27-8) typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include condensation reactions followed by hydroxyl group introduction and esterification. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic pathways, reducing waste and improving yields.
In academic research, this compound has been utilized as a model substrate for studying reaction mechanisms involving β-hydroxyl esters. Its predictable reactivity allows researchers to investigate various catalytic systems and reaction conditions under controlled environments. Such studies contribute to a deeper understanding of organic transformations and can inform the development of new synthetic strategies.
The pharmaceutical industry has also shown interest in Cyclohexanepropanoic acid, β-hydroxy-, methyl ester due to its potential as a lead compound or intermediate for drug candidates. High-throughput screening methods have been employed to identify derivatives with enhanced biological activity. Computational modeling techniques have further accelerated this process by predicting binding affinities and optimal conformations.
From an industrial perspective, the demand for high-purity Cyclohexanepropanoic acid, β-hydroxy-, methyl ester (CAS No. 180475-27-8) has driven advancements in purification technologies such as chromatography and crystallization. These methods ensure that researchers and manufacturers receive consistent quality material suitable for sensitive applications.
The future prospects for this compound are promising, with ongoing research exploring its role in drug discovery, material science, and biotechnology. As synthetic methodologies continue to evolve, new applications are likely to emerge, further solidifying its importance in scientific endeavors.
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